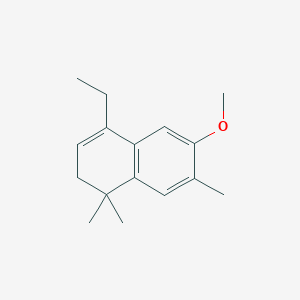
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL
Übersicht
Beschreibung
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL is an organic compound with a complex structure that includes both hydroxyl and benzyloxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a butanol derivative with benzyl chloride under basic conditions to introduce the benzyloxymethyl group. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Wissenschaftliche Forschungsanwendungen
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The benzyloxymethyl group can interact with hydrophobic regions of molecules, influencing their solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyloxy-2-methylpropan-1-ol
- 2-Benzyloxymethyl-2-methylbutan-1-ol
- 2-Benzyloxymethyl-2-hydroxybutan-1-ol
Uniqueness
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H20O3 |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-ethyl-2-(phenylmethoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C13H20O3/c1-2-13(9-14,10-15)11-16-8-12-6-4-3-5-7-12/h3-7,14-15H,2,8-11H2,1H3 |
InChI-Schlüssel |
FMEHNBNONBAREM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B8458259.png)





![Imidazo[2,1-b]thiazole,5-[4-(methylsulfonyl)phenyl]-6-phenyl-](/img/structure/B8458296.png)


